molecular formula C53H80N10O14 B1247493 Nostopeptolide A1

Nostopeptolide A1

Cat. No.: B1247493
M. Wt: 1081.3 g/mol
InChI Key: VJNXGGVCMFEVSM-ZABMOCCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nostopeptolide A1 is a cyclodepsipeptide.

Scientific Research Applications

Biosynthesis and Genetic Analysis

Nostopeptolide A1 is a cyclic peptide-polyketide hybrid natural product produced by the terrestrial cyanobacterium Nostoc sp. GSV224. A study by Hoffmann et al. (2003) detailed the cloning, sequencing, and biochemical analysis of the nostopeptolide (nos) biosynthetic gene cluster from this cyanobacterium. The study highlighted the gene cluster's role in the biosynthesis of nostopeptolide, encompassing eight open reading frames over 40 kb. This includes genes involved in the production of the rare non-proteinogenic amino acid residue L-4-methylproline from L-leucine, indicating the complexity of the biosynthetic pathways involved in the formation of this compound (Hoffmann, Hevel, Moore, & Moore, 2003).

Structural Elucidation

Golakoti et al. (2000) focused on the isolation and structural determination of nostopeptolides A1, A2, and A3. Through challenging NMR analysis, the study successfully determined the structures of these compounds, revealing their unique conformational properties and stereochemistry. This work was pivotal in understanding the complex structure of nostopeptolides, which has implications for their biological activity and potential applications (Golakoti, Yoshida, Chaganty, & Moore, 2000).

Role in Cellular Differentiation

A significant discovery by Liaimer et al. (2015) revealed that nostopeptolide plays a crucial role in the cellular differentiation of the symbiotic cyanobacterium Nostoc punctiforme. The study showed that nostopeptolide acts as a major hormogonium-repressing factor, demonstrating its importance in the infection process and symbiosis between plants and Nostoc. This finding opened up new avenues for understanding the complex interactions between plants and cyanobacteria, highlighting the biological significance of this compound (Liaimer, Helfrich, Hinrichs, Guljamow, Ishida, Hertweck, & Dittmann, 2015).

Implications in Proteomics

Research by Hunsucker et al. (2004) in the proteomic investigation of Nostoc punctiforme ATCC 29133 identified the presence of nostopeptolides. This study, which analyzed the protein expression in response to environmental conditions, highlighted the role of nostopeptolides in the cyanobacterium's metabolic processes. Such findings contribute to our understanding of the metabolic diversity and adaptability of Nostoc punctiforme, with nostopeptolides like A1 playing a part in this intricate network (Hunsucker, Klage, Slaughter, Potts, & Helm, 2004).

Properties

Molecular Formula

C53H80N10O14

Molecular Weight

1081.3 g/mol

IUPAC Name

(2S,3S)-N-[(3S,7S,13S,16S,22S,27S,30S,32S)-16-(2-amino-2-oxoethyl)-13-[(4-hydroxyphenyl)methyl]-32-methyl-22,27-bis(2-methylpropyl)-2,6,12,15,18,21,24,26,29-nonaoxo-5-oxa-1,11,14,17,20,23,28-heptazatricyclo[28.3.0.07,11]tritriacontan-3-yl]-2-(butanoylamino)-3-methylpentanamide

InChI

InChI=1S/C53H80N10O14/c1-9-12-43(67)61-46(31(8)10-2)50(73)60-38-27-77-53(76)39-13-11-18-62(39)51(74)37(22-32-14-16-33(64)17-15-32)59-48(71)36(23-42(54)66)57-45(69)25-55-47(70)35(20-29(5)6)56-44(68)24-41(65)34(19-28(3)4)58-49(72)40-21-30(7)26-63(40)52(38)75/h14-17,28-31,34-40,46,64H,9-13,18-27H2,1-8H3,(H2,54,66)(H,55,70)(H,56,68)(H,57,69)(H,58,72)(H,59,71)(H,60,73)(H,61,67)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1

InChI Key

VJNXGGVCMFEVSM-ZABMOCCYSA-N

Isomeric SMILES

CCCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H]1COC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C1=O)C)CC(C)C)CC(C)C)CC(=O)N)CC4=CC=C(C=C4)O

Canonical SMILES

CCCC(=O)NC(C(C)CC)C(=O)NC1COC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CC(=O)C(NC(=O)C3CC(CN3C1=O)C)CC(C)C)CC(C)C)CC(=O)N)CC4=CC=C(C=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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